Scandium(III) hexahydrate trichloride

Rare-Earth Separation Hydrometallurgy Inorganic Chemistry

High-purity scandium precursor where trace lanthanide contamination directly compromises device performance. ScCl₃·6H₂O (CAS 20662-14-0) solves this with ≤15.0 ppm rare earth impurities: • ≤15.0 ppm trace rare earths eliminates luminescence quenching in optical materials. • 10³-10⁴× higher HCl solubility than Y/La chlorides for efficient hydrometallurgical recovery. • Predictable thermal dehydration to ScCl₃(THF)₃ ensures reproducible organometallic synthesis. Supplied at 99.999% trace metals purity for demanding optoelectronic and catalysis applications.

Molecular Formula Cl3H12O6Sc
Molecular Weight 259.40 g/mol
Cat. No. B8004516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium(III) hexahydrate trichloride
Molecular FormulaCl3H12O6Sc
Molecular Weight259.40 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sc+3]
InChIInChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
InChIKeyFKZFOHABAHJDIK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium(III) Chloride Hexahydrate: Technical Baseline


Scandium(III) chloride hexahydrate (ScCl₃·6H₂O) is a white, highly water-soluble rare-earth halide salt [1]. It serves as the primary entry point for scandium chemistry, offering a well-defined crystalline structure with a melting point of 63–66 °C . The compound is commercially available in a range of purities up to 99.999% trace metals basis, which is critical for high-sensitivity applications such as optoelectronics and advanced catalysis . Its fundamental role is as a Sc³⁺ ion source, a Lewis acid catalyst precursor, and a feedstock for metallic scandium production .

Why Scandium(III) Chloride Hexahydrate Cannot Be Substituted


Substituting scandium(III) chloride hexahydrate with its closest group 3 congener, yttrium(III) chloride, or other lanthanide chlorides is scientifically flawed due to the significantly smaller ionic radius of Sc³⁺ (0.89 Å versus Y³⁺ at 1.04 Å) [1]. This size disparity translates into a 10³–10⁴-fold higher solubility of scandium chloride in concentrated hydrochloric acid compared to YCl₃ and lanthanide chlorides [2]. Furthermore, Sc³⁺ consistently forms six-coordinate complexes, while the larger Y³⁺ and La³⁺ ions favor higher coordination numbers of 8 and 9, leading to divergent reactivity and ligand exchange kinetics [3]. Therefore, while they share a group, their chemical behavior is not interchangeable, and procurement decisions must be based on specific performance criteria.

Scandium(III) Chloride Hexahydrate: Quantitative Evidence


Solubility Differentiation in Concentrated HCl

A classic study demonstrates that scandium(III) chloride is 10³–10⁴ times more soluble in concentrated hydrochloric acid compared to yttrium(III) chloride and lanthanide chlorides. This property is the basis for quantitative separation of scandium from these elements [1].

Rare-Earth Separation Hydrometallurgy Inorganic Chemistry

Catalyst Longevity and Yield in Hydrogenation

In a comparative study of PNP-supported scandium and yttrium complexes, the yttrium congener was found to be much more active for alkene hydrogenation and hydrosilation. However, this higher activity was accompanied by more rapid catalyst decomposition. Consequently, the scandium-based catalyst system achieved higher total yields for certain reactions due to its enhanced stability under catalytic conditions [1].

Organometallic Catalysis Hydrogenation Homogeneous Catalysis

Ultra-High Purity for Optoelectronics

Commercially available ScCl₃·6H₂O is offered at a purity of 99.999% trace metals basis, with a guaranteed maximum of ≤15.0 ppm trace rare earth analysis impurities . This level of purity is essential for applications where even trace amounts of other rare-earth elements can act as luminescence quenchers or alter material properties.

Optoelectronics Phosphors Laser Materials Material Purity

Thermal Dehydration for Solvation Chemistry

The hexahydrate form of scandium chloride undergoes stepwise dehydration beginning in the 55–110 °C range, with sequential formation of 4-hydrate and 2-hydrate intermediates before reaching anhydrous ScCl₃ [1]. This predictable dehydration pathway allows for controlled synthesis of solvation coordination compounds, such as ScCl₃(THF)₃, which is a key soluble precursor for organoscandium chemistry [2].

Coordination Chemistry Solvation Inorganic Synthesis Material Science

Well-Defined Crystal Structure and Reproducibility

X-ray crystallography has definitively established the structure of scandium(III) chloride hexahydrate as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, featuring a six-coordinate scandium center in a precise octahedral geometry [1]. This well-defined, reproducible crystal structure ensures consistent dissolution behavior and coordination chemistry, which is not guaranteed for all lanthanide chloride hydrates that may exhibit variable stoichiometry or coordination numbers.

Crystallography Structural Chemistry Material Synthesis

Water Solubility for Aqueous Processing

Scandium(III) chloride hexahydrate exhibits a high water solubility of 70.2 g per 100 mL at 25 °C [1]. This property is significantly different from scandium oxide (Sc₂O₃), which is insoluble in water, and enables the use of ScCl₃·6H₂O as a convenient, high-concentration source of Sc³⁺ ions for aqueous-based applications such as electrolytic production of scandium metal, preparation of catalysts, and biochemical studies.

Solubility Aqueous Synthesis Electrolysis Solution Chemistry

Scandium(III) Chloride Hexahydrate: Application Scenarios


Hydrometallurgical Scandium Separation

The 10³–10⁴-fold higher solubility of ScCl₃ in concentrated HCl versus yttrium and lanthanide chlorides [1] is directly exploited in hydrometallurgical processes for selective scandium extraction. This differential solubility enables efficient, high-purity scandium recovery from complex ores and industrial byproducts, a critical economic and technical advantage for producers of scandium metal and high-value alloys.

Robust Hydrogenation and Hydrofunctionalization Catalysts

Organometallic chemists can leverage the superior stability of scandium-based catalyst precursors, which can lead to higher total yields in hydrogenation reactions despite lower initial activity compared to yttrium analogs [2]. This makes ScCl₃·6H₂O the precursor of choice for designing catalysts intended for long reaction times, high turnover numbers, or when catalyst decomposition is a major concern.

High-Performance Phosphors and Laser Crystals

The availability of ScCl₃·6H₂O at 99.999% purity with ≤15.0 ppm trace rare earth impurities is non-negotiable for the synthesis of advanced optical materials. For applications such as rare-earth-doped phosphors and laser crystals, even part-per-million levels of other lanthanides can quench luminescence or shift emission wavelengths, making this high-purity grade essential for achieving target device performance.

Organoscandium Synthesis via Solvate Intermediates

The predictable thermal dehydration of ScCl₃·6H₂O [3] provides a straightforward route to key soluble precursors like ScCl₃(THF)₃ [4]. This stepwise control is valuable for synthetic chemists requiring reproducible access to well-defined scandium starting materials for organometallic synthesis, avoiding the handling difficulties and batch inconsistencies associated with direct use of highly hygroscopic anhydrous ScCl₃.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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